
1-(Furan-2-yl)-2-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furan-2-yl)-2-phenylpropan-1-one is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring attached to a phenyl group through a propanone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Furan-2-yl)-2-phenylpropan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-acetylfuran with benzaldehyde under acidic conditions. This reaction typically uses hydrochloric acid in an acetic acid solution as the catalyst . Another method involves the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using biocatalysts such as Lactobacillus paracasei .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts in industrial settings is also being explored due to their potential for environmentally friendly and efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Furan-2-yl)-2-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols such as 1-(furan-2-yl)-2-phenylpropan-1-ol.
Substitution: Various substituted furan derivatives.
Applications De Recherche Scientifique
1-(Furan-2-yl)-2-phenylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of resins, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(Furan-2-yl)-2-phenylpropan-1-one involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes like tyrosinase, which plays a role in melanogenesis . The compound’s effects are mediated through binding to specific active sites on target proteins, leading to inhibition or modulation of their activity .
Comparaison Avec Des Composés Similaires
1-(Furan-2-yl)-2-phenylpropan-1-one can be compared with other similar compounds such as:
1-(Furan-2-yl)propan-1-one: A simpler derivative with similar chemical properties but lacking the phenyl group.
2-Furylmethanol: Another furan derivative with different functional groups and applications.
Phenylpropanolamine: A compound with a similar backbone but different functional groups and biological activities.
Uniqueness: this compound stands out due to its unique combination of a furan ring and a phenyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
917906-03-7 |
|---|---|
Formule moléculaire |
C13H12O2 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
1-(furan-2-yl)-2-phenylpropan-1-one |
InChI |
InChI=1S/C13H12O2/c1-10(11-6-3-2-4-7-11)13(14)12-8-5-9-15-12/h2-10H,1H3 |
Clé InChI |
QHSYIDSPZNSDRJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


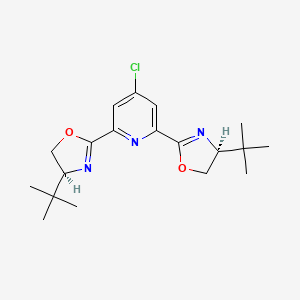
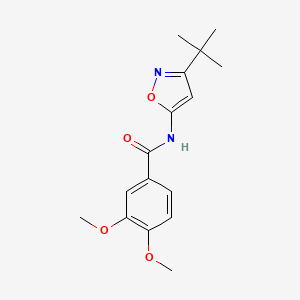
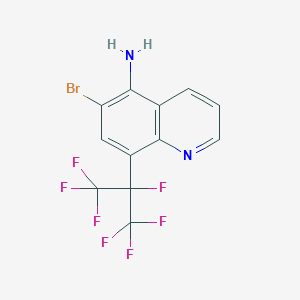


![1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12883845.png)

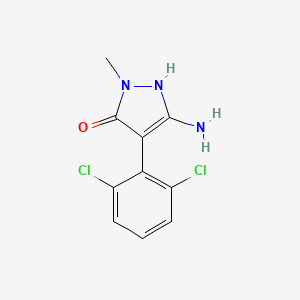
![N-[(3R)-2,5-Dioxooxolan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12883867.png)

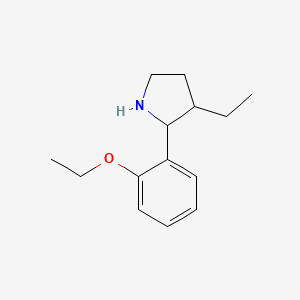
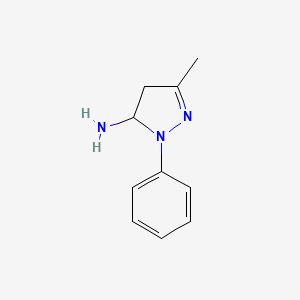
![2-[2-(Pyrrolidin-1-yl)ethyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B12883884.png)
![7-amino-2-ethyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B12883893.png)
